6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile
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Overview
Description
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group, a chloro-fluorophenoxy group, and a carbonitrile group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the quinoline core with nitric acid produces a nitro derivative, which is then reduced to the corresponding amino compound using a reducing agent such as iron and hydrochloric acid.
Attachment of the Chloro-Fluorophenoxy Group: The chloro-fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the aminoquinoline with 3-chloro-4-fluorophenol in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the intermediate compound with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro-fluorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxy-quinoline-3-carbonitrile: This compound has a similar structure but with an ethoxy group instead of a phenoxy group.
6-Amino-4-(3-chloro-4-fluorophenylamino)-quinoline-3-carbonitrile: This compound lacks the phenoxy group and has a simpler structure.
Uniqueness
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile is unique due to the presence of the chloro-fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
928779-56-0 |
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Molecular Formula |
C16H9ClFN3O |
Molecular Weight |
313.71 g/mol |
IUPAC Name |
6-amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H9ClFN3O/c17-13-6-11(2-3-14(13)18)22-16-9(7-19)8-21-15-4-1-10(20)5-12(15)16/h1-6,8H,20H2 |
InChI Key |
MCJIGFQTVAPUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1N)OC3=CC(=C(C=C3)F)Cl)C#N |
Origin of Product |
United States |
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